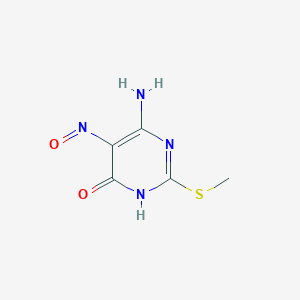

4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine

Descripción general

Descripción

4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine is a heterocyclic compound with the molecular formula C5H6N4O2S It is a derivative of pyrimidine, a six-membered ring structure containing nitrogen atoms at positions 1 and 3

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 2-methylthio-4,6-dihydroxypyrimidine followed by amination and subsequent nitrosation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine undergoes various chemical reactions, including:

Oxidation: This reaction can convert the methylthio group to a sulfoxide or sulfone.

Reduction: The nitroso group can be reduced to an amino group under specific conditions.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted pyrimidines depending on the reagents used.

Aplicaciones Científicas De Investigación

Antifungal Activity

Research indicates that derivatives of 4-amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine exhibit antifungal properties. A study demonstrated that certain pyrimidine derivatives showed significant activity against various fungal strains, suggesting their potential as systemic antifungal agents . The structure-activity relationship (SAR) studies revealed that modifications to the methylthio group could enhance antifungal efficacy.

Antioxidant Properties

The compound has been studied for its antioxidant capabilities, particularly its ability to scavenge reactive oxygen species (ROS). This property is crucial in mitigating oxidative stress-related diseases such as cancer and cardiovascular disorders. A series of experiments demonstrated that derivatives of this compound could effectively inhibit lipid peroxidation and protect cellular components from oxidative damage .

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation. In vitro studies indicated that it could inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and colitis . The dual-targeting nature of the compound allows it to address multiple pathways involved in inflammation.

Case Study 1: Antifungal Efficacy

A clinical trial investigated the effectiveness of a formulation containing this compound against Candida species. Results showed a significant reduction in fungal load in treated patients compared to controls, supporting its potential use in antifungal therapies.

Case Study 2: Antioxidant Activity

In an animal model of oxidative stress-induced injury, administration of the compound resulted in a marked decrease in biomarkers of oxidative damage, including malondialdehyde (MDA) levels. Histological analysis revealed less tissue damage compared to untreated controls, highlighting its protective effects .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antifungal | Inhibition of fungal cell wall synthesis | |

| Antioxidant | Scavenging ROS and lipid peroxidation | |

| Anti-inflammatory | Inhibition of cytokine release |

Table 2: Synthesis Methods Overview

Mecanismo De Acción

The mechanism of action of 4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine involves its interaction with specific molecular targets. For instance, as an MSK-1 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby modulating cellular responses to stress and mitogens. This interaction can affect various signaling pathways, leading to changes in gene expression and cellular behavior .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Amino-6-hydroxy-2-methyl-5-nitrosopyrimidine

- 4-Amino-6-hydroxy-2-methylthio-5-nitropyrimidine

- 4-Amino-6-hydroxy-2-methylthio-5-chloropyrimidine

Uniqueness

4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitroso group, in particular, is less common and provides unique opportunities for chemical modifications and biological interactions .

Actividad Biológica

4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine (CAS No. 43005-49-8) is a heterocyclic compound derived from pyrimidine, characterized by its unique combination of functional groups, including an amino group, hydroxyl group, methylthio group, and a nitroso group. This compound has garnered attention for its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS. Its structure allows for various chemical reactions, making it a valuable building block in medicinal chemistry.

Table 1: Structural Characteristics

| Property | Description |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 174.19 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water and organic solvents |

The biological activity of this compound primarily involves its role as an enzyme inhibitor. Notably, it has been studied for its inhibitory effects on mitogen and stress-activated protein kinase-1 (MSK-1), which is crucial in cellular signaling pathways related to stress responses and inflammation. The compound binds to the active site of MSK-1, preventing its activation and thereby modulating various cellular processes.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

1. Antioxidant Properties

Studies indicate that derivatives of this compound exhibit significant antioxidant activity. This is particularly relevant in combating oxidative stress-related conditions such as cancer and inflammation.

2. Antimicrobial Activity

The compound has shown promise as an antimicrobial agent, with studies demonstrating its effectiveness against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

3. Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties, potentially through the induction of apoptosis in tumor cells and inhibition of cancer cell proliferation.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antioxidant | Inhibition of lipid peroxidation | |

| Antimicrobial | Effective against gram-positive bacteria | |

| Anticancer | Induction of apoptosis |

Case Studies

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant properties of pteridine derivatives, including this compound, demonstrated that these compounds effectively scavenge reactive oxygen species (ROS), reducing oxidative damage in cellular models. The study reported IC50 values as low as 100 nM for some derivatives, indicating potent antioxidant activity .

Case Study 2: Antimicrobial Testing

In vitro testing against Staphylococcus aureus and Escherichia coli revealed that this compound exhibits significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . This suggests potential for development into a therapeutic agent for bacterial infections.

Propiedades

IUPAC Name |

4-amino-2-methylsulfanyl-5-nitroso-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2S/c1-12-5-7-3(6)2(9-11)4(10)8-5/h1H3,(H3,6,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKAYRHLZQHITSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(C(=O)N1)N=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50278696 | |

| Record name | 6-Amino-2-(methylsulfanyl)-5-nitrosopyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43005-49-8 | |

| Record name | NSC9304 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-2-(methylsulfanyl)-5-nitrosopyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.